molecular formula C9H10N2 B1311888 4-(Methylaminomethyl)benzonitrile CAS No. 34403-48-0

4-(Methylaminomethyl)benzonitrile

Cat. No. B1311888
CAS RN: 34403-48-0
M. Wt: 146.19 g/mol
InChI Key: DWXAJFNXJVIBDP-UHFFFAOYSA-N
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Description

4-(Methylaminomethyl)benzonitrile is a chemical compound with the CAS Number: 34403-48-0 . It has a molecular weight of 146.19 and its molecular formula is C9H10N2 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for 4-(Methylaminomethyl)benzonitrile is 1S/C9H10N2/c1-11-7-9-4-2-8 (6-10)3-5-9/h2-5,11H,7H2,1H3 . This compound has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .


Physical And Chemical Properties Analysis

4-(Methylaminomethyl)benzonitrile has a density of 1.0±0.1 g/cm3, a boiling point of 257.8±23.0 °C at 760 mmHg, and a flash point of 109.7±22.6 °C . It has a molar refractivity of 44.2±0.4 cm3, a polar surface area of 36 Å2, and a molar volume of 140.5±5.0 cm3 .

Scientific Research Applications

Abiotic Transformation in Environmental Contexts

Research has indicated that certain aromatic amine compounds, such as sulfamethoxazole (SMX), undergo abiotic transformations under denitrifying conditions in the water cycle. While not directly studying 4-(Methylaminomethyl)benzonitrile, these findings highlight the potential for related aromatic amines to participate in similar environmental processes. The study specifically identified and synthesized transformation products of SMX, which could be relevant for understanding the behavior of structurally similar compounds like 4-(Methylaminomethyl)benzonitrile in natural and engineered water systems (Nödler et al., 2012).

Enhancement of Lithium-Ion Battery Performance

4-(Trifluoromethyl)-benzonitrile has been studied as a novel electrolyte additive for lithium-ion batteries, showing significant improvement in cyclic stability. By analogy, derivatives of benzonitrile, such as 4-(Methylaminomethyl)benzonitrile, could offer similar benefits in battery technology, suggesting a research avenue for enhancing energy storage solutions (Huang et al., 2014).

Photophysical and Photochemical Studies

A study on 4-(dimethylamino)benzonitrile and related compounds has provided insights into thermally activated internal conversion processes, with implications for understanding the photostability and photoreactivity of aromatic nitriles. This research could inform the development of materials and molecules with tailored photochemical properties for applications ranging from photovoltaics to photodynamic therapy (Druzhinin et al., 2003).

Environmental Biotransformation

The biotransformation of dinitrile compounds by soil bacteria has been explored, revealing the potential for microbial pathways to degrade or modify benzonitrile derivatives. This research suggests that 4-(Methylaminomethyl)benzonitrile and similar compounds could undergo biologically mediated transformations in the environment, impacting their fate and mobility in soil and water systems (Dadd et al., 2001).

Corrosion Inhibition for Mild Steel

Benzonitrile derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions, offering insights into the molecular mechanisms underlying their protective effects. The structural features contributing to the high efficiency of these inhibitors could guide the design of new materials for corrosion protection, potentially including 4-(Methylaminomethyl)benzonitrile based compounds (Chaouiki et al., 2018).

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . Safety measures include using personal protective equipment, ensuring adequate ventilation, and avoiding dust formation .

Future Directions

4-(Methylaminomethyl)benzonitrile is used as a precursor in the synthesis of active pharmaceutical ingredients . Its future directions could involve further exploration of its potential uses in pharmaceutical testing .

properties

IUPAC Name

4-(methylaminomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-11-7-9-4-2-8(6-10)3-5-9/h2-5,11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXAJFNXJVIBDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442333
Record name 4-(methylaminomethyl)benzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylaminomethyl)benzonitrile

CAS RN

34403-48-0
Record name 4-[(Methylamino)methyl]benzonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(methylaminomethyl)benzonitrile
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Record name 4-(Methylaminomethyl)benzonitrile
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Synthesis routes and methods I

Procedure details

A solution of α-bromo-p-tolunitrile (4.90 g, 25 mmol) in acetonitrile (50 mL) was added dropwise to a stirring solution of 40% aqueous methylamine (21.5 mL, 250 mmol) in acetonitrile (50 mL) at 0° C. The reaction mixture was stirred 0.5 h, then concentrated in vacuo. Water was added to the residue and extracted 2× with dichloromethane. The combined organic layers were dried over sodium sulfate, filtered, and concentrated in vacuo to give 1.41 g of 4-(methylaminomethyl)benzonitrile as a yellow oil containing ˜30% of N,N-bis(4-benzonitrile)methyl-amine. The aqueous was adjusted to pH>8 and extracted 2× with 9:1 dichloromethane:methanol. The combined extracts were dried over sodium sulfate, filtered, and concentrated in vacuo to give 1.13 g of pure 4-(methylamino)benzonitrile as a colorless oil.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
21.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Cyanobenzaldehyde (12.0 g, 92.0 mmol), methylamine (69 ml of a 2.0M solution in tetrahydrofuran, 137 mmol) and magnesium sulphate (45 g) were stirred in dichloromethane (300 ml) at room temperature for 5 days. The mixture was filtered and the filtrate was concentrated under reduced pressure to leave a yellow oil. The oil was dissolved in methanol (200 ml) and sodium borohydride (4.10 g, 109 mmol) was added cautiously with vigorous stirring. Once the addition was complete the reaction was stirred for 1 hour and the mixture was concentrated under reduced pressure. The residue was dissolved in 1M aqueous sodium hydroxide solution (200 ml) and the mixture was stirred at room temperature for 1 hour. The resulting solution was extracted with dichloromethane (2×200 ml) and the combined organic phases were dried over magnesium sulphate, filtered and concentrated under reduced pressure to provide the title compound (13.4 g) as a pale yellow oil.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of a-bromo-p-tolunitrile (4.90 g, 25 mmol) in acetonitrile (50 mL) was added dropwise to a stirring solution of 40% aqueous methylamine (21.5 mL, 250 mmol) in acetonitrile (50 mL) at 0° C. The reaction mixture was stirred 0.5 h, then concentrated in vacua. Water was added to the residue and extracted 2× with dichloromethane. The combined organic layers were dried over sodium sulfate, filtered, and concentrated in vacua to give 1.41 g of 4-(methylaminomethyl)benzonitrile as a yellow oil containing ~30% of N,N-bis(4-benzonitrile)methyl-amine. The aqueous was adjusted to pH>8 and extracted 2× with 9:1 dichloromethane:methanol. The combined extracts were dried over sodium sulfate, filtered, and concentrated in vacua to give 1.13 g of pure 4-(methylamino)benzonitrile as a colorless oil.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
21.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JD Larkin, KA Frimat, TM Fyles, SE Flower… - New Journal of …, 2010 - pubs.rsc.org
A simple three step synthesis was developed to provide six novel modular sensors, consisting of three para sensors, and three meta sensors with naphthalene, anthracene and pyrene …
Number of citations: 57 pubs.rsc.org
D Petrovic, JS Scott, MS Bodnarchuk… - Journal of Chemical …, 2022 - ACS Publications
ROS1 rearrangements account for 1–2% of non-small cell lung cancer patients, yet there are no specifically designed, selective ROS1 therapies in the clinic. Previous knowledge of …
Number of citations: 3 pubs.acs.org
K Frimat - 2002 - search.proquest.com
… Reaction of 4-cyanobenzaldehyde 6 6 with 6 equivalents of methylamine in methanol afforded, after reduction of the intermediate imine 67, 4-methylaminomethylbenzonitrile 6 8 in 85 …
Number of citations: 2 search.proquest.com

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